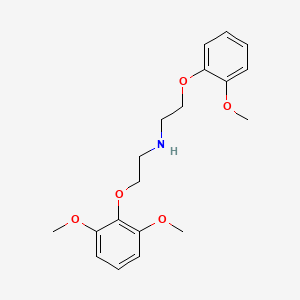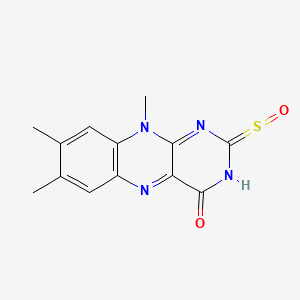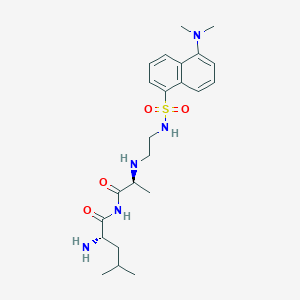
Anticapsin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Anticapsin is a biologically active metabolite known for its antibiotic properties. It is a constituent of the dipeptide antibiotic bacilysin, which is produced by various strains of Bacillus species, including Bacillus subtilis, Bacillus amyloliquefaciens, and Bacillus pumilus . This compound plays a crucial role in inhibiting the synthesis of bacterial cell walls, making it an effective agent against certain bacteria and fungi .
準備方法
Synthetic Routes and Reaction Conditions: Anticapsin is typically produced through fermentation processes involving specific strains of bacteria. For instance, Streptomyces griseoplanus has been identified as a producer of this compound . The production is enhanced by high levels of carbohydrates, with sucrose being the most effective carbon source. The optimal concentration of sucrose is around 150 grams per liter . Additionally, the presence of dibasic potassium phosphate in the medium further increases the yield of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of genetically engineered Bacillus strains. The genes responsible for the biosynthesis of this compound, such as the bacABCDE gene cluster, are introduced into Bacillus host strains . This genetic modification leads to a significant increase in the production of this compound. The fermentation process is carefully controlled to maintain optimal conditions, including the levels of dissolved oxygen and the composition of the growth medium .
化学反応の分析
Types of Reactions: Anticapsin undergoes various chemical reactions, including hydrolysis and inhibition reactions. One of the primary reactions involves the hydrolysis of bacilysin to release this compound, which then exerts its antibiotic effects .
Common Reagents and Conditions: The hydrolysis of bacilysin to release this compound is facilitated by specific proteinases found in target organisms such as Candida albicans . The reaction conditions typically involve the presence of these proteinases and an aqueous environment.
Major Products Formed: The major product formed from the hydrolysis of bacilysin is this compound itself. This compound then interacts with target enzymes, such as glucosamine-6-phosphate synthase, to inhibit their activity .
科学的研究の応用
Anticapsin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is studied for its unique structure and reactivity. Researchers investigate its potential as a building block for the synthesis of novel compounds with enhanced antibiotic properties .
Biology: In biological research, this compound is used to study the mechanisms of bacterial and fungal inhibition. Its ability to inhibit glucosamine-6-phosphate synthase makes it a valuable tool for understanding cell wall synthesis in microorganisms .
Medicine: In medicine, this compound is explored for its potential as an antibiotic agent. Its effectiveness against certain bacterial and fungal pathogens makes it a promising candidate for the development of new antimicrobial drugs .
Industry: In industrial applications, this compound is used in the production of biopesticides and food preservatives. Its antimicrobial properties help in controlling harmful microorganisms in agricultural and food processing environments .
作用機序
Anticapsin exerts its effects by inhibiting the enzyme glucosamine-6-phosphate synthase (GFA). This enzyme is crucial for the synthesis of glucosamine-6-phosphate, a key precursor in the biosynthesis of bacterial peptidoglycan and fungal mannoproteins . By inhibiting GFA, this compound disrupts the formation of cell walls in bacteria and fungi, leading to cell lysis and death . The interaction between this compound and GFA involves the formation of a covalent bond with the enzyme’s active site, effectively blocking its activity .
類似化合物との比較
Anticapsin is unique in its structure and mode of action compared to other similar compounds. Some of the compounds similar to this compound include:
Bacilysin: Bacilysin is a dipeptide antibiotic composed of L-alanine and L-anticapsin.
Chlorotetaine: Another antibiotic produced by Bacillus species, chlorotetaine exhibits antifungal activity similar to that of this compound.
Novobiocin: Although structurally different, novobiocin is another antibiotic that inhibits bacterial cell wall synthesis.
This compound stands out due to its specific inhibition of glucosamine-6-phosphate synthase, making it a valuable tool for studying cell wall synthesis and developing new antimicrobial agents .
特性
CAS番号 |
28978-07-6 |
|---|---|
分子式 |
C9H13NO4 |
分子量 |
199.20 g/mol |
IUPAC名 |
(2S)-2-amino-3-[(1R,2S,6R)-5-oxo-7-oxabicyclo[4.1.0]heptan-2-yl]propanoic acid |
InChI |
InChI=1S/C9H13NO4/c10-5(9(12)13)3-4-1-2-6(11)8-7(4)14-8/h4-5,7-8H,1-3,10H2,(H,12,13)/t4-,5-,7+,8-/m0/s1 |
InChIキー |
KHVZXXWDPSCGEK-MGVQOFIGSA-N |
SMILES |
C1CC(=O)C2C(C1CC(C(=O)O)N)O2 |
異性体SMILES |
C1CC(=O)[C@H]2[C@@H]([C@@H]1C[C@@H](C(=O)O)N)O2 |
正規SMILES |
C1CC(=O)C2C(C1CC(C(=O)O)N)O2 |
同義語 |
anticapsin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


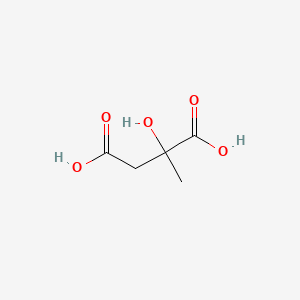
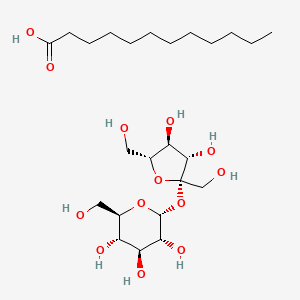
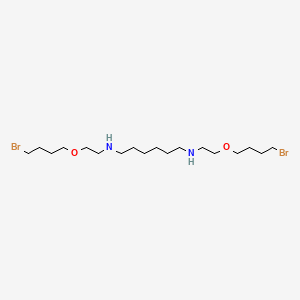
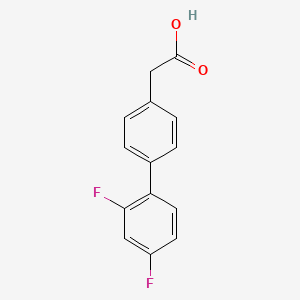

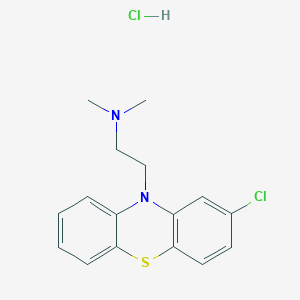
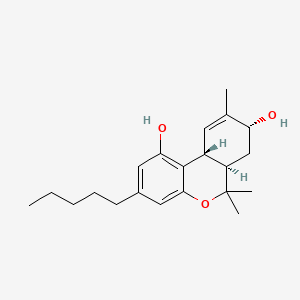
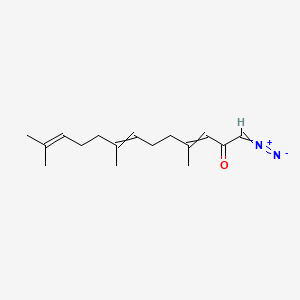
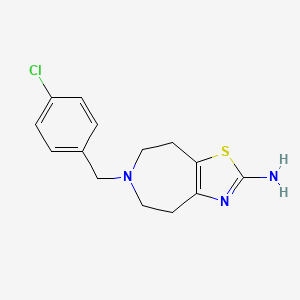
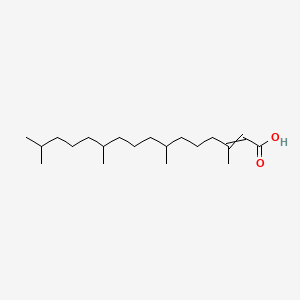
![[2-Octadec-9-enoyloxy-3-(10-oxo-10-perylen-3-yldecanoyl)oxypropyl] octadec-9-enoate](/img/structure/B1208808.png)
